6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Description
Properties
IUPAC Name |
6-(3-aminopropyl)-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-4-2-6-13-7-9-8(10(13)14)3-1-5-12-9/h1,3,5H,2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWCJNATVIPVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)C(=O)N1CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187160 | |
| Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-28-6 | |
| Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Cascade Synthesis
The most robust and widely reported method for preparing this compound class is the one-pot cascade sequence pioneered by Zhu et al. and further optimized by subsequent research groups. This method involves:
- Starting materials: An aldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde), 3-aminopropyl-containing amine (such as 3-morpholinopropan-1-amine), an isocyanide derivative, and maleic anhydride.
- Catalyst and solvent: Scandium(III) triflate as a Lewis acid catalyst in benzene solvent.
- Heating: Microwave irradiation to accelerate the reaction.
- Reaction sequence: The Ugi–3CR forms an intermediate that undergoes an aza Diels–Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to yield the pyrrolo[3,4-b]pyridin-5-one core with the 3-aminopropyl substituent.
This approach yields the target compounds in moderate to good yields (~45-46%) without isolation of intermediates, demonstrating high efficiency and molecular complexity in a single experimental procedure.
Detailed Reaction Scheme
| Step | Description |
|---|---|
| 1. Ugi–3CR | Condensation of aldehyde, amine (bearing 3-aminopropyl), and isocyanide with maleic anhydride |
| 2. Aza Diels–Alder | Cycloaddition forming the bicyclic pyrrolo[3,4-b]pyridin-5-one skeleton |
| 3. N-Acylation | Formation of the amide linkage within the heterocyclic system |
| 4. Decarboxylation | Removal of carboxyl groups to stabilize the heterocycle |
| 5. Dehydration | Final ring closure and formation of the conjugated system |
Characterization
The synthesized compounds were fully characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirmed the structural integrity.
- Infrared Spectroscopy (IR): Verified functional groups.
- High-Resolution Mass Spectrometry (HRMS): Confirmed molecular weights.
- Purity Assessment: >99% purity by ^1H NMR for biological assays.
Comparative Notes on Preparation
- The method is considered highly efficient compared to stepwise syntheses that require isolation of intermediates.
- Microwave-assisted heating significantly reduces reaction times.
- The use of scandium(III) triflate as a Lewis acid catalyst enhances reaction rates and selectivity.
- The approach allows for facile variation of aldehyde and isocyanide components to generate diverse derivatives.
Research Findings on Preparation Methods
Advantages of Multicomponent One-Pot Synthesis
- Atom economy: Most atoms from starting materials are incorporated into the final product.
- Operational simplicity: Minimizes purification steps.
- Structural diversity: Easy modification of substituents by changing starting materials.
- Time efficiency: Microwave heating reduces reaction times from hours to minutes.
Optimization Studies
- Catalyst loading and solvent choice were optimized for best yields.
- Microwave power and duration were calibrated to avoid decomposition.
- Substitution patterns on the aldehyde ring influenced yields and biological activity.
Limitations and Challenges
- Moderate yields (~45-46%) indicate room for improvement.
- Some sensitivity to reaction conditions requires careful control.
- Isolation of pure compounds for biological testing demands thorough purification.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Synthetic Route | One-pot cascade (Ugi–3CR/aza Diels–Alder/N-acylation/decarboxylation/dehydration) |
| Key Reagents | Aldehyde, 3-aminopropyl amine, isocyanide, maleic anhydride |
| Catalyst | Scandium(III) triflate |
| Solvent | Benzene |
| Heating Method | Microwave irradiation |
| Yield Range | 45-46% |
| Purification | Standard chromatographic techniques; purity >99% confirmed by NMR |
| Characterization | ^1H and ^13C NMR, IR, HRMS |
| Advantages | High molecular complexity in one step, operational simplicity, structural diversity |
| Challenges | Moderate yields, sensitivity to conditions, need for careful purification |
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine ring or the aminopropyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with various molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrrolo[3,4-b]pyridine core can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity : The target compound’s primary amine (pKa ~9–10) contrasts with the hydroxyethyl group (pKa ~15–16) in , affecting solubility and membrane permeability.
- Bulkiness: The morpholino-thiophene derivative () has a larger steric profile, which may restrict interactions with narrow binding pockets compared to the smaller aminopropyl group.
Pharmacological and Physicochemical Properties
Notable Trends:
- The aminopropyl group in the target compound enhances water solubility relative to halogenated analogs (e.g., ), making it suitable for in vitro assays.
- VU0453595’s fluorobenzyl group improves blood-brain barrier penetration , critical for central nervous system targets .
Biological Activity
6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine class. This compound exhibits a unique bicyclic structure that combines a pyridine ring fused to a pyrrole, with an aminoalkyl substituent at the 6-position. Its molecular formula is C₁₁H₁₄N₂O, and it has garnered attention due to its significant biological activities.
The compound is characterized by its structural features that contribute to its biological activity. The presence of the amino group enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Potential
Research indicates that compounds within the pyrrolo[3,4-b]pyridine class exhibit notable anticancer properties. For instance, studies have shown that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation. The specific binding affinity of this compound to various targets has been explored in several studies.
- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit growth in various cancer cell lines. For example, it has been shown to induce apoptosis in human tumor cells through mechanisms involving folate receptor interactions and nucleotide biosynthesis pathways .
| Study Reference | Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Plk1 PBD | 1.49 - 2.94 | Inhibition of cell cycle progression | |
| GARFTase/AICARFTase | Not specified | Dual inhibition leading to ATP depletion |
Pharmacological Applications
The pharmacological applications of this compound extend beyond oncology. The compound's ability to interact with various receptors suggests potential use in treating other conditions such as neurodegenerative diseases and inflammation.
- Neuroprotective Effects : Preliminary studies indicate that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Variations in the aminoalkyl chain length and substitutions on the pyrrole and pyridine rings have been shown to significantly affect its binding affinity and efficacy.
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| 6-Amino-5H-pyrrolo[3,4-b]pyridin-5-one | Lacks propyl chain | Different receptor binding profiles |
| 7-Amino-6H-pyrrolo[3,4-b]pyridin-5-one | Substituted at position 7 | Potentially different pharmacological activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Cancer Cell Line Studies : In a study evaluating the antiproliferative effects on KB human tumor cells, it was found that excess folic acid could reverse growth inhibition induced by the compound, indicating its mechanism involves folate receptor pathways .
- Targeted Therapy Development : Research focused on optimizing derivatives for enhanced selectivity against specific kinases has led to promising candidates for targeted cancer therapy .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
